molecular formula C18H20ClN3O3S B2869925 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide CAS No. 2034238-72-5

3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide

Cat. No.: B2869925
CAS No.: 2034238-72-5
M. Wt: 393.89
InChI Key: ICCJWLCFYIYETH-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 3-chlorophenyl group and a benzo[c][1,2,5]thiadiazole moiety substituted with a methyl group and two sulfonyl oxygen atoms. The benzo[c][1,2,5]thiadiazole ring system is a bicyclic heteroaromatic structure known for electron-deficient properties, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-21-16-7-2-3-8-17(16)22(26(21,24)25)12-11-20-18(23)10-9-14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJWLCFYIYETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and nitrous acid.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Propanamide Linkage: This can be done through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[c][1,2,5]thiadiazole moiety can undergo oxidation reactions, potentially altering its electronic properties.

    Reduction: Reduction of the nitro groups in the benzo[c][1,2,5]thiadiazole can lead to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[c][1,2,5]thiadiazole moiety might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features might allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzo[c][1,2,5]thiadiazole moiety could play a key role in binding to these targets, while the chlorophenyl group might enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous molecules:

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Synthesis Highlights Biological/Functional Notes
Target Compound Benzo[c][1,2,5]thiadiazole 3-Chlorophenyl, propanamide, methyl, SO₂ Not reported Likely involves sulfonation and amidation Hypothesized bioactivity via thiadiazole core
N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T129) Thiazole 3-Chlorophenyl, diphenylmethyl 164.5 Nucleophilic substitution with 2-aminothiazole Antifungal/antiviral potential noted
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) 1,3,4-Thiadiazole 3-Chlorophenyl, acryloyl, benzamide 200 Cyclocondensation of thiosemicarbazides Fluorescence properties; antimicrobial activity
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydrofuran Not reported Amidation of cyclopropanecarboxylic acid Agricultural fungicide
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzo[d]oxazole Oxazolone, propanamide Not reported Condensation under reflux 10–18% conversion in screening assays

Structural and Functional Insights:

Heterocyclic Core Influence :

  • The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from thiazole (T129) or 1,3,4-thiadiazole (4h) systems. The sulfonyl groups in the target may enhance polarity and hydrogen-bonding capacity compared to sulfur-containing analogs like T129 .
  • Cyprofuram’s cyclopropane and furan moieties confer rigidity and metabolic stability, explaining its use as a fungicide .

Substituent Effects: The 3-chlorophenyl group is a common feature in T129, 4h, and cyprofuram, suggesting its role in target binding or environmental persistence. In the target compound, its placement on the propanamide chain may modulate solubility.

Synthetic Routes :

  • Thiadiazole derivatives (e.g., 4h) often employ cyclocondensation of thiosemicarbazides with POCl3 , whereas the target compound may require sulfonation of the benzo[c][1,2,5]thiadiazole precursor.
  • T129’s synthesis via nucleophilic substitution highlights the reactivity of chlorinated intermediates with heterocyclic amines .

Biological Activity :

  • While direct data for the target compound is lacking, T129 and 4h exhibit antimicrobial properties, implying that the thiadiazole/thiazole core and chloro-substitution are critical for bioactivity . Cyprofuram’s agricultural use underscores the functional versatility of chlorophenyl-carboxamide derivatives .

Biological Activity

The compound 3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide , also known by its CAS number 2035018-27-8, belongs to a class of compounds featuring a thiadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a monoamine oxidase (MAO) inhibitor.

Chemical Structure and Properties

The molecular formula for this compound is C21H25N3O6SC_{21}H_{25}N_{3}O_{6}S, with a molecular weight of 447.5 g/mol. It features a thiadiazole ring that contributes significantly to its biological activity due to the presence of sulfur and nitrogen atoms.

Anticancer Activity

Recent studies have indicated that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • In vitro studies : A related compound demonstrated potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28μg/mL0.28\,\mu g/mL, indicating strong cytotoxic effects through cell cycle arrest at the G2/M phase .
  • Mechanism of action : The anticancer activity is often attributed to the modulation of various signaling pathways involved in cell proliferation and apoptosis. Thiadiazole derivatives have shown to down-regulate key proteins such as MMP2 and VEGFA in treated cancer cells .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively documented:

  • Screening tests : Compounds have been tested against various strains of bacteria and fungi using the cup plate method. Results indicated moderate to good antimicrobial activity against Gram-positive (e.g., Streptococcus sp.) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi such as Aspergillus niger .
  • Synergistic effects : The incorporation of the thiadiazole moiety into other frameworks appears to enhance antimicrobial efficacy compared to their non-thiadiazole counterparts .

MAO Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating mood disorders and other neurological conditions:

  • Inhibition assays : A series of synthesized thiadiazole derivatives were evaluated for their MAO inhibitory activity. One derivative exhibited an IC50 value of 0.060±0.002μM0.060\pm 0.002\,\mu M, showcasing significant potency against MAO-A isoforms .
  • Clinical relevance : The ability to inhibit MAO suggests potential applications in treating depression and anxiety disorders, making these compounds valuable in pharmacological research.

Data Summary

Biological ActivityTest SystemResultReference
AnticancerMCF-7 cellsIC50 = 0.28 µg/mL
AntimicrobialVarious bacteria and fungiModerate to good activity
MAO InhibitionIn vitro assaysIC50 = 0.060 µM

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